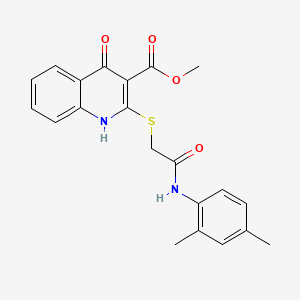
Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 951497-20-4, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N2O4S, with a molecular weight of 396.46 g/mol. The structure includes a quinoline core, which is significant in many biological applications due to its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available in the laboratory, leading to efficient production methods suitable for research purposes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this structure. For instance, derivatives of 4-oxo-1,4-dihydroquinoline have shown promising activity against HIV. A study indicated that certain compounds within this class demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . This suggests that this compound may possess similar antiviral properties.
Anticancer Activity
The anticancer properties of quinoline derivatives have been well documented. Compounds similar to this compound have been tested against various cancer cell lines. For example, research has shown that related compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells when evaluated using the MTT assay . These findings indicate that this compound could also be explored for its anticancer effects.
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
- Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, contributing to cellular protection against oxidative stress.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Effective Concentration | Cytotoxicity |
|---|---|---|---|
| Antiviral | HIV Integrase Inhibitors | <150 µM | CC50 > 500 µM |
| Anticancer | Quinoline Derivatives | Varies (MCF-7 cells) | Significant compared to Doxorubicin |
特性
IUPAC Name |
methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-12-8-9-15(13(2)10-12)22-17(24)11-28-20-18(21(26)27-3)19(25)14-6-4-5-7-16(14)23-20/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBMIJVDJAJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













